molecular formula C24H23FN2O5S B2624264 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide CAS No. 451476-87-2

3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide

Cat. No.: B2624264
CAS No.: 451476-87-2
M. Wt: 470.52
InChI Key: DQTCCSHHPGMCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated benzamide derivative featuring a sulfamoyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety. Its structure combines a 4-ethylphenyl substituent with a 4-fluorobenzamide core, distinguishing it from analogous sulfonamide/benzamide derivatives.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfamoyl)-N-(4-ethylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-2-16-7-10-18(11-8-16)27-24(28)17-9-12-20(25)23(13-17)33(29,30)26-14-19-15-31-21-5-3-4-6-22(21)32-19/h3-13,19,26H,2,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCCSHHPGMCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,4-benzodioxane structure exhibit a wide range of biological activities. The following sections detail specific applications of this compound.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating diseases like diabetes and Alzheimer's disease. The compound has shown potential as an inhibitor of:

  • Acetylcholinesterase (AChE) : Important for the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
  • α-Glucosidase : Inhibiting this enzyme can help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM) patients .

Antihypertensive Properties

The compound is related to guanoxan sulfate , an antihypertensive agent that was previously approved for use in the UK. Although it was withdrawn due to hepatotoxicity concerns, its mechanism of action provides insights into how similar compounds could be developed for managing hypertension without severe side effects .

Anti-Cancer Activity

Research on sulfonamide derivatives indicates that they may possess anti-proliferative properties against various cancer cell lines. The compound's structural features allow it to interact with targets involved in cancer cell growth and survival pathways. For example:

  • Compounds with similar structures have been reported to exhibit broad-spectrum antitumor activity compared to conventional anticancer drugs .

Case Studies

Several studies have highlighted the potential of compounds similar to 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide :

  • Study on Acetylcholinesterase Inhibition :
    • A series of sulfonamide derivatives were synthesized and screened for AChE inhibition.
    • Results indicated that modifications in the benzodioxane moiety significantly affected inhibitory potency.
  • Anti-Diabetic Activity :
    • Compounds were evaluated for their ability to inhibit α-glucosidase.
    • The findings suggested that certain substitutions on the benzodioxane ring enhanced inhibitory activity, indicating a promising avenue for diabetes management.

Mechanism of Action

The mechanism of action of 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides, benzamides, and heterocyclic derivatives, emphasizing substituent effects, functional groups, and spectral properties.

Sulfonamide and Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) share sulfonyl and fluorinated aryl groups with the target compound. Key differences include:

  • Core Structure : The triazole-thione core in vs. the benzamide-sulfamoyl core in the target.
  • Substituents: Halogens (Cl, Br) on the phenylsulfonyl group in vs. the ethyl group on the benzamide in the target.
  • Tautomerism : Triazole-thiones in exist in thione tautomeric forms, confirmed by IR spectra (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) . The target compound’s sulfamoyl group may exhibit similar C=S/NH stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively).

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

This compound features dual sulfonamide groups and fluorophenyl substituents. Comparisons include:

  • Functional Groups: The sulfonamide (SO₂NHR) in vs. sulfamoyl (SO₂NH) in the target.
  • Substituent Effects : The 2,3-dimethylphenyl group in introduces steric bulk, whereas the target’s 4-ethylphenyl group may balance lipophilicity and steric hindrance .

Pesticide Benzamide Derivatives ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share benzamide backbones but differ in substituents:

  • Electron-Withdrawing Groups : Diflufenican’s trifluoromethyl group enhances lipid solubility, while the target’s benzodioxin moiety may improve metabolic stability compared to ethoxymethoxy groups in etobenzanid .

Fluorinated Benzamides with Heterocyclic Moieties (–6)

  • The fluorine substituents in both compounds likely reduce electron density in the benzamide ring .
  • N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide () : Bromine and naphthyl groups increase molecular weight and polarizability compared to the target’s benzodioxin-sulfamoyl system .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Functional Groups Notable Spectral Features Reference
Target Compound Benzamide 4-ethylphenyl, benzodioxin-methyl Sulfamoyl, fluorobenzamide NH stretch ~3300 cm⁻¹; C=S ~1250 cm⁻¹ (inferred)
Triazole-thiones () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Triazole-thione, sulfonyl C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
Dual Sulfonamide () Benzenesulfonamide 2,3-dimethylphenyl, 4-fluorophenyl Sulfonamide, fluoro Sulfonyl S=O: ~1350–1150 cm⁻¹ (assumed)
Thienylidene-Benzamide () Benzamide Thienylidene, 2-fluorophenyl Thienylidene, fluoro Fluorine-induced deshielding in NMR

Key Research Findings

Sulfamoyl vs. Sulfonamide : The target’s sulfamoyl group (SO₂NH) may exhibit stronger hydrogen-bonding capacity than sulfonamides (SO₂NHR), influencing target binding .

Benzodioxin vs.

Substituent Effects : The ethyl group on the benzamide improves lipophilicity (predicted logP ~3.5) relative to halogenated derivatives in (logP ~2.8–3.2) .

Biological Activity

The compound 3-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]sulfamoyl}-N-(4-ethylphenyl)-4-fluorobenzamide , often referred to as a sulfamoyl benzamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S. Its structure includes a benzodioxin moiety, a sulfamoyl group, and a fluorobenzamide component.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit notable anticancer activities. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer models. The mechanism often involves the modulation of key signaling pathways that regulate apoptosis and cell cycle progression.

Case Study: Inhibition of Cancer Cell Growth

A study focusing on benzamide derivatives demonstrated that certain modifications in the structure can enhance their antiproliferative effects against cancer cells. For example, fluorinated benzamides were found to induce cell death through metabolic activation and subsequent binding to cellular macromolecules .

The proposed mechanism of action for sulfamoyl benzamides includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Modulation of Gene Expression : Similar compounds have been shown to alter the expression levels of genes associated with cell survival and proliferation.

Antimicrobial Activity

Some derivatives of benzamide compounds have also exhibited antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains by interfering with their metabolic processes.

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
AnticancerInhibits cell proliferationApoptosis induction
AntimicrobialInhibits bacterial growthMetabolic interference
Enzyme InhibitionInhibits key metabolic enzymesCompetitive inhibition

Recent Developments

Recent research has focused on optimizing the biological activity of sulfamoyl benzamides through structural modifications. For instance, the introduction of fluorine atoms has been shown to enhance potency against specific cancer types while reducing off-target effects .

Clinical Implications

The potential for these compounds in clinical settings is noteworthy. Their ability to selectively target cancer cells while sparing normal cells makes them promising candidates for further development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.